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Abstract
This document provides a detailed experimental protocol for the laboratory synthesis of butyl
phenylcarbamodithioate, more systematically named S-butyl N-phenyldithiocarbamate. The

synthesis is a two-step, one-pot reaction involving the formation of a dithiocarbamate salt from

aniline and carbon disulfide, followed by S-alkylation with 1-bromobutane. This protocol is

intended for researchers, scientists, and professionals in the fields of chemistry and drug

development. Included are a summary of expected quantitative data, a detailed experimental

procedure, and a workflow diagram.

Introduction
Dithiocarbamates are a versatile class of organosulfur compounds with a wide range of

applications, including as fungicides in agriculture, vulcanization accelerators in the rubber

industry, and as ligands in coordination chemistry. Their synthesis is typically straightforward,

involving the nucleophilic addition of an amine to carbon disulfide. The resulting dithiocarbamic

acid is unstable and is therefore deprotonated in situ with a base to form a stable salt.

Subsequent reaction with an electrophile, such as an alkyl halide, leads to the formation of the

corresponding dithiocarbamate ester. This protocol details the synthesis of S-butyl N-

phenyldithiocarbamate, a representative member of this class of compounds.

Reaction Scheme
The overall synthesis of S-butyl N-phenyldithiocarbamate proceeds as follows:
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Formation of the dithiocarbamate salt: Aniline reacts with carbon disulfide in the presence of

a base (e.g., potassium hydroxide) to form potassium N-phenyldithiocarbamate.

S-alkylation: The intermediate salt is then reacted with 1-bromobutane to yield the final

product, S-butyl N-phenyldithiocarbamate.

Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of S-butyl N-

phenyldithiocarbamate. The spectroscopic data are based on typical values for N-aryl

dithiocarbamates and related compounds.

Parameter Expected Value

Yield 80-95%

Physical Appearance Pale yellow solid or oil

Melting Point
Not consistently reported; may be a low-melting

solid or an oil at room temperature.

¹H NMR (CDCl₃, 400 MHz)

δ 0.95 (t, 3H, J=7.4 Hz, -CH₃), 1.48 (sextet, 2H,

J=7.5 Hz, -CH₂-CH₃), 1.75 (quintet, 2H, J=7.7

Hz, -S-CH₂-CH₂-), 3.35 (t, 2H, J=7.5 Hz, -S-

CH₂-), 7.2-7.5 (m, 5H, Ar-H), ~9.0 (br s, 1H, N-

H)

¹³C NMR (CDCl₃, 100 MHz)

δ 13.7 (-CH₃), 22.1 (-CH₂-CH₃), 31.0 (-S-CH₂-

CH₂-), 38.5 (-S-CH₂-), 125.0 (Ar-C), 126.5 (Ar-

C), 129.2 (Ar-C), 137.0 (Ar-C), ~200.0 (N-C=S)

[1]

FT-IR (KBr, cm⁻¹)

~3300 (N-H stretch), ~3050 (Ar C-H stretch),

~2950 (Aliphatic C-H stretch), ~1500 (C=N⁺

stretch, thioureide band), ~1000 (C=S stretch)

Note: The exact NMR chemical shifts may vary slightly depending on the solvent and

instrument used. The ¹³C NMR value for the N-C=S carbon is based on data for a structurally

similar compound, N-butyl-N-phenyldithiocarbamate.[1]
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Experimental Protocol
This protocol is adapted from established procedures for the synthesis of dithiocarbamates.

4.1. Materials and Reagents

Aniline (C₆H₅NH₂)

Carbon disulfide (CS₂)

Potassium hydroxide (KOH)

1-Bromobutane (C₄H₉Br)

Ethanol (EtOH)

Diethyl ether (Et₂O)

Distilled water

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Magnetic stirrer and hotplate

Rotary evaporator

4.2. Procedure

Preparation of the N-phenyldithiocarbamate salt:

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium

hydroxide (5.6 g, 0.1 mol) in ethanol (50 mL).

Cool the solution to 0-5 °C in an ice bath.

To the cooled solution, add aniline (9.3 g, 0.1 mol) dropwise with stirring.
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After the addition of aniline is complete, add carbon disulfide (7.6 g, 0.1 mol) dropwise to

the reaction mixture while maintaining the temperature between 0 and 10 °C. The addition

should take approximately 30 minutes.

After the addition of carbon disulfide, allow the reaction mixture to stir at room temperature

for 1-2 hours. A precipitate of potassium N-phenyldithiocarbamate may form.

S-alkylation:

To the suspension of the dithiocarbamate salt, add 1-bromobutane (13.7 g, 0.1 mol)

dropwise at room temperature.

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

After the reaction is complete, cool the mixture to room temperature and pour it into 200

mL of cold water.

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine (2 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate.

Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

The crude product can be further purified by column chromatography on silica gel using a

hexane/ethyl acetate gradient if necessary.

4.3. Safety Precautions

Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a

well-ventilated fume hood.
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Aniline is toxic and can be absorbed through the skin. Wear appropriate personal protective

equipment (gloves, lab coat, safety glasses).

Potassium hydroxide is corrosive. Handle with care.

1-Bromobutane is a lachrymator and is flammable. Handle in a fume hood.

Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of butyl
phenylcarbamodithioate.
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Step 1: Salt Formation

Step 2: S-Alkylation

Step 3: Work-up and Purification

Dissolve KOH in Ethanol

Cool to 0-5°C

Ice Bath

Add Aniline

Dropwise

Add Carbon Disulfide

Dropwise, 0-10°C

Stir at Room Temperature

1-2 hours

Add 1-Bromobutane

Reflux

2-3 hours

Quench with Water

Extract with Diethyl Ether

Wash with Brine

Dry over MgSO4

Evaporate Solvent

Column Chromatography (optional)

Final Product

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Butyl Phenylcarbamodithioate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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